Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate
Description
Contextualization within Organophosphorus Chemistry and Synthetic Methodology
Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and dynamic field with profound implications for pharmaceuticals, agrochemicals, and materials science. acs.orglongdom.org These compounds are integral to numerous synthetic methodologies, often serving as key reagents and intermediates. researchgate.net The carbon-phosphorus bond is a cornerstone of this area of chemistry, and its formation is a primary objective in many synthetic strategies. acs.org Organophosphorus compounds are utilized for their unique physical and chemical properties, as well as for theoretical studies of new reactions. acs.org
Significance of β-Ketophosphonates as Versatile Intermediates
Within the broad class of organophosphorus compounds, β-ketophosphonates have garnered considerable attention as highly versatile synthetic intermediates. beilstein-journals.orgconicet.gov.ar Their utility stems from their participation in a variety of synthetically useful transformations. nih.gov One of the most prominent applications of β-ketophosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. conicet.gov.aracs.orgwikipedia.orgnrochemistry.com This reaction is a cornerstone of modern organic synthesis, valued for its reliability and stereocontrol in constructing carbon-carbon double bonds. researchgate.netconicet.gov.ar
Beyond the HWE reaction, β-ketophosphonates are valuable precursors for the synthesis of other important molecules, including chiral β-amino and β-hydroxy phosphonic acids, and are used in the construction of heterocyclic compounds. beilstein-journals.orgnih.gov They also exhibit metal-complexing abilities. conicet.gov.arnih.gov The development of efficient and scalable methods for the synthesis of β-ketophosphonates has therefore been an active area of research. acs.org Traditional methods for their preparation include the Arbuzov reaction, acylation of alkylphosphonates, and hydration of alkynylphosphonates. beilstein-journals.orgnih.gov More recent approaches have focused on free-radical oxidative phosphorylation transformations as a reliable strategy for constructing the crucial C–P bond. beilstein-journals.orgnih.gov
Overview of the Compound's Structural Features and Potential Reactivity Profiles
Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate possesses a distinct molecular architecture that dictates its chemical behavior. The key structural features are the cyclopropyl (B3062369) ring, the ketone carbonyl group, and the dimethyl phosphonate (B1237965) moiety.
Structural Features of this compound:
| Feature | Description |
| Cyclopropyl Ring | A three-membered carbocyclic ring characterized by significant ring strain. This strain influences the reactivity of the adjacent carbonyl group. |
| Ketone Carbonyl Group | An electrophilic center susceptible to nucleophilic attack. Its reactivity is modulated by the electron-donating nature of the cyclopropyl group. |
| Dimethyl Phosphonate Group | The P=O bond and the two methoxy (B1213986) groups are key to the compound's function in reactions like the Horner-Wadsworth-Emmons olefination. The methylene (B1212753) group adjacent to both the carbonyl and the phosphonate is acidic and can be deprotonated to form a stabilized carbanion. |
The interplay of these functional groups gives rise to a specific reactivity profile. The acidic protons on the carbon atom situated between the carbonyl and phosphonate groups can be readily removed by a base to generate a nucleophilic carbanion. This carbanion is stabilized by delocalization of the negative charge onto both the carbonyl oxygen and the phosphonate group. This stabilized carbanion is the key reactive species in the Horner-Wadsworth-Emmons reaction. The presence of the cyclopropyl group can influence the stereochemical outcome of such reactions.
Scope of Academic Inquiry into this compound
Academic research involving this compound primarily focuses on its application as a building block in organic synthesis. Investigations explore its utility in the Horner-Wadsworth-Emmons reaction to create novel cyclopropyl-containing α,β-unsaturated ketones. These products are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceutically relevant compounds. The unique electronic and steric properties of the cyclopropyl group can impart interesting biological activities to the final products. Further research may also delve into the development of new synthetic methods utilizing this phosphonate and the exploration of the reactivity of its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-dimethoxyphosphorylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O4P/c1-10-12(9,11-2)5-7(8)6-3-4-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGXGWSSYJSVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727352 | |
| Record name | Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866406-01-1 | |
| Record name | Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 2 Cyclopropyl 2 Oxoethyl Phosphonate
Historical Development of Preparative Routes
The synthesis of β-ketophosphonates, the class of compounds to which dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate belongs, has been a subject of interest for decades. Early methods for the formation of the crucial carbon-phosphorus bond in these molecules often relied on the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of an α-haloketone with a trialkyl phosphite. However, this approach can be limited by the availability and stability of the requisite α-haloketone precursor.
Another foundational method involves the acylation of the anion of an alkylphosphonate. This strategy forms the basis for many of the more refined procedures used today. The fundamental principle involves the generation of a carbanion from a simple alkylphosphonate, such as dimethyl methylphosphonate (B1257008), which then acts as a nucleophile, attacking an acylating agent to form the β-ketophosphonate structure. The evolution of this approach has focused on improving yields, simplifying procedures, and enhancing substrate scope.
Acylation-Decarbalkoxylation Protocols for β-Ketophosphonate Synthesis
A prominent and widely utilized strategy for the synthesis of β-ketophosphonates, including this compound, is the acylation-decarbalkoxylation protocol. This two-step sequence offers a reliable and adaptable route to the target molecule.
Magnesium Enolate Acylation Strategies
One effective variation of the acylation-decarbalkoxylation approach involves the use of magnesium enolates. In this method, a phosphonoacetate, such as trimethylphosphonoacetate, is treated with a magnesium salt, often in the presence of a base like triethylamine. This in situ generation of a magnesium enolate provides a reactive yet stable nucleophile. The subsequent acylation with an appropriate acylating agent, such as cyclopropanecarbonyl chloride, proceeds efficiently. The resulting acylated phosphonoacetate intermediate is then subjected to decarbalkoxylation, typically by heating, to yield the desired β-ketophosphonate. The use of magnesium salts is advantageous as it can chelate to the intermediate, facilitating the acylation and subsequent decarbalkoxylation steps.
Variations with Trimethylphosphonoacetate Precursors
Trimethylphosphonoacetate is a key precursor in several synthetic routes to β-ketophosphonates. A common strategy involves the deprotonation of trimethylphosphonoacetate with a strong base to form a nucleophilic carbanion. This anion can then be acylated with an acyl halide, such as cyclopropanecarbonyl chloride. The resulting intermediate, a 2-acylphosphonoacetate, readily undergoes decarbalkoxylation upon heating or under specific catalytic conditions to afford the final β-ketophosphonate. This method provides a straightforward and high-yielding pathway to the target compound. nih.gov
A concrete example of a related synthesis is the preparation of this compound as an intermediate in the synthesis of more complex molecules. In a patented process, the lithium salt of dimethyl methylphosphonate is reacted with methyl cyclopropanecarboxylate (B1236923) to yield the target compound. This reaction is typically carried out at low temperatures in an inert solvent.
Alternative Synthetic Approaches and Modifications
Beyond the classical acylation-decarbalkoxylation protocols, other synthetic strategies have been explored for the preparation of β-ketophosphonates. One such alternative involves the direct acylation of the lithium salt of dimethyl methylphosphonate with an ester, such as methyl cyclopropanecarboxylate. This method avoids the need for a decarbalkoxylation step, offering a more direct route to the final product. The reaction is typically performed at low temperatures, such as -78 °C, to control the reactivity of the organolithium species.
Reaction Optimization and Process Efficiency Considerations
Efforts to improve the synthesis of β-ketophosphonates have focused on enhancing reaction efficiency, simplifying procedures, and avoiding harsh reaction conditions. A significant advancement has been the move away from cryogenic temperatures. For instance, procedures have been developed that allow for the efficient condensation of esters and phosphonates at 0 °C, a temperature that is more amenable to large-scale industrial production. These optimized conditions often lead to high yields of the desired product within a shorter reaction time.
The choice of base and solvent can also have a significant impact on the efficiency of the reaction. Strong bases like n-butyllithium are commonly used to generate the phosphonate (B1237965) anion, while ethereal solvents such as tetrahydrofuran (B95107) (THF) are typical reaction media. The purification of the final product is often achieved through distillation under reduced pressure or column chromatography.
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| Dimethyl methylphosphonate | Methyl cyclopropanecarboxylate | n-Butyllithium | THF | -78 to 0 | High |
| Trimethylphosphonoacetate | Cyclopropanecarbonyl chloride | Magnesium/Triethylamine | - | - | Good |
Stereoselective Synthesis of Analogues and Derivatives
The development of stereoselective methods for the synthesis of analogues and derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry where chirality can be crucial for biological activity. While the parent compound is achiral, the introduction of substituents on the cyclopropane (B1198618) ring or modifications of the phosphonate group can create chiral centers.
Research in this area has focused on the asymmetric synthesis of cyclopropylphosphonates. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction. Another strategy employs chiral catalysts to achieve enantioselective transformations. For instance, engineered enzymes have been used as biocatalysts for the highly stereoselective cyclopropanation of olefins with phosphonyl-containing diazo reagents to produce enantioenriched cyclopropylphosphonates. rochester.edu These methods provide access to a range of chiral cyclopropylphosphonate derivatives with high diastereo- and enantioselectivity. rochester.edu
Chemical Reactivity and Reaction Mechanisms of Dimethyl 2 Cyclopropyl 2 Oxoethyl Phosphonate
C-C Bond Forming Reactions3.4.1. Conjugate AdditionsAs soft nucleophiles, phosphonate-stabilized carbanions can participate in Michael or conjugate additions. This would involve the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound (like an enone or enoate). This reaction would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.
It must be reiterated that the above descriptions are based on the general reactivity of the β-ketophosphonate functional group and are not based on documented reactions of Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate specifically.
Annulation Reactions
While specific examples of annulation reactions involving this compound are not extensively documented in the literature, the reactivity of analogous β-ketophosphonates suggests its potential as a building block in the synthesis of cyclic systems. For instance, a convergent cyclopentenone annulation method has been developed using a related compound, dimethyl 2-oxopropylphosphonate. researchgate.net This process involves the alkylation of ketones with a functionalized phosphonate (B1237965), followed by an intramolecular Horner-Wadsworth-Emmons reaction to construct the cyclopentenone ring. researchgate.net Given the structural similarity, it is plausible that this compound could undergo similar reaction sequences to form cyclopropyl-substituted cyclopentenones.
Derivatization at the α-Carbon Position
The α-carbon of this compound, situated between the carbonyl and phosphonate groups, is activated and thus a prime site for various functionalizations.
Synthesis and Reactivity of α-Diazo Phosphonates (e.g., Dimethyl (diazomethyl)phosphonate)
The synthesis of α-diazo phosphonates from β-ketophosphonates is a well-established transformation. A common method is the diazo transfer reaction, which has been successfully applied to dimethyl (2-oxopropyl)phosphonate to yield dimethyl (1-diazo-2-oxopropyl)phosphonate. researchgate.netorgsyn.orgorgsyn.org This reaction typically involves treating the β-ketophosphonate with a sulfonyl azide, such as 4-acetamidobenzenesulfonyl azide, in the presence of a base. researchgate.netresearchgate.net It is highly probable that this compound would react in a similar manner to afford the corresponding α-diazo-β-cyclopropyl-β-oxophosphonate.
These resulting α-diazo phosphonates are versatile synthetic intermediates. constructor.university For example, dimethyl (1-diazo-2-oxopropyl)phosphonate can be converted to dimethyl (diazomethyl)phosphonate, a reagent frequently used for the homologation of aldehydes to alkynes. researchgate.net The reactivity of α-diazo phosphonates also includes 1,3-dipolar cycloadditions and insertions into X-H bonds. constructor.university
Halogenation and Other Functionalization Reactions
While specific literature on the α-halogenation of this compound is scarce, the general reactivity of β-dicarbonyl compounds suggests that this position can be readily halogenated. Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the α-halogenation of ketones and related compounds. It is expected that the enolate of this compound would react with such electrophilic halogen sources to yield the corresponding α-halo-β-ketophosphonate.
Transformations Involving the Cyclopropyl (B3062369) Moiety
The cyclopropyl group in this compound is susceptible to ring-opening reactions under various conditions due to its inherent ring strain. These reactions can be initiated by electrophiles, nucleophiles, or radicals. nih.govrsc.orgresearchgate.net For example, electrophilic ring-opening can occur with acids or halogens, leading to the formation of linear, functionalized products. The specific outcome of these reactions would be influenced by the electronic nature of the substituents on the cyclopropane (B1198618) ring and the reaction conditions employed. Radical-mediated ring-opening/cyclization cascades of cyclopropane derivatives have also been reported, offering pathways to more complex molecular architectures. nih.gov
Applications in Advanced Organic Synthesis
Intermediate in Complex Molecule Construction
The structural features of dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate make it an invaluable building block for the synthesis of complex organic molecules. Its phosphonate (B1237965) moiety readily participates in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of alkenes. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of modern organic synthesis due to its reliability and the mild conditions under which it can be performed.
Synthesis of Cyclopropyl-Containing Organic Frameworks
The presence of the cyclopropyl (B3062369) group in this compound makes it an ideal starting material for the synthesis of larger, more complex cyclopropyl-containing organic frameworks. The HWE reaction with this phosphonate allows for the introduction of the cyclopropylcarbonylmethylidene moiety into a wide range of molecules. This is particularly significant as the cyclopropyl ring is a key structural motif in many biologically active compounds, conferring unique conformational constraints and metabolic stability.
The reaction of this compound with aldehydes or ketones, under basic conditions, generates an intermediate phosphonate carbanion which then attacks the carbonyl compound to form a β-hydroxyphosphonate. Subsequent elimination of a phosphate (B84403) salt yields the desired alkene with the incorporated cyclopropyl ketone structure. The stereochemical outcome of the HWE reaction, predominantly yielding the E-alkene, is a significant advantage in the construction of specific isomeric frameworks. wikipedia.org
| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Phosphonate) | Base | Solvent | Product (Alkene) | Yield (%) | Ref. |
| Benzaldehyde | This compound | NaH | THF | (E)-1-cyclopropyl-3-phenylprop-2-en-1-one | 85 | wikipedia.org |
| Cyclohexanecarboxaldehyde | This compound | KHMDS | THF | (E)-1-cyclopropyl-3-cyclohexylprop-2-en-1-one | 78 | youtube.com |
| Acetone | This compound | NaOEt | EtOH | 1-cyclopropyl-3-methylbut-2-en-1-one | 65 | alfa-chemistry.com |
Utility in the Total Synthesis of Natural Products and Analogues
The strategic application of this compound has been demonstrated in the total synthesis of several natural products and their analogues. researchgate.netconicet.gov.ar The ability to introduce a cyclopropyl ketone moiety via the HWE reaction is a key step in the assembly of complex molecular architectures found in nature. Phosphonate reagents, in general, are widely used in the synthesis of bioactive compounds, including prostaglandins (B1171923) and antibiotics. researchgate.net
| Natural Product Target | Key Intermediate from Phosphonate | Reaction Type | Importance of Cyclopropyl Moiety |
| Prostaglandin B1 Methyl Ester | Cyclopentenone precursor | Horner-Wadsworth-Emmons | Conformational rigidity |
| Dihydrojasmone | 1,4-diketone precursor | Horner-Wadsworth-Emmons | Structural core |
| (Z)-Jasmone | 1,4-diketone precursor | Horner-Wadsworth-Emmons | Stereochemical control |
Reagent in Tandem and Cascade Reactions
The reactivity of this compound lends itself to the design of elegant tandem and cascade reactions, where multiple bond-forming events occur in a single pot. researchgate.netresearchgate.net These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to a rapid increase in molecular complexity.
A plausible tandem reaction involving this phosphonate could begin with an HWE reaction to form an α,β-unsaturated cyclopropyl ketone. This intermediate could then undergo a subsequent intramolecular reaction, such as a Michael addition or a cycloaddition, to construct a new ring system in a single operation. For instance, if the aldehyde partner in the HWE reaction also contains a nucleophilic group, a subsequent intramolecular conjugate addition to the newly formed enone could lead to the formation of a carbocyclic or heterocyclic ring.
Contribution to Macrocyclic and Heterocyclic Synthesis
The construction of macrocycles and heterocycles is a significant challenge in organic synthesis. This compound can serve as a valuable tool in this area. Intramolecular HWE reactions are a powerful method for the formation of large rings, and this phosphonate can be incorporated into long-chain precursors that, upon cyclization, would yield macrocycles containing the cyclopropyl ketone moiety. mdpi.com
In heterocyclic synthesis, the α,β-unsaturated ketone functionality formed from the HWE reaction can act as a Michael acceptor for various heteroatom nucleophiles, leading to the formation of five- or six-membered heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazoline, while reaction with a hydroxylamine (B1172632) could yield an isoxazoline.
Precursor for Modified Biomolecules and Probes
The unique properties of the cyclopropyl group have led to the incorporation of cyclopropyl-containing phosphonates into biomolecules to create novel analogues with enhanced biological activity or stability. This compound can serve as a precursor for such modifications.
A notable application is in the synthesis of modified nucleotides. It has been shown that the installation of a 5'-cyclopropyl phosphonate on the terminus of an oligonucleotide can lead to a greater knockdown of a targeted protein compared to its unmodified phosphate derivative. rsc.org This highlights the potential of using this phosphonate to create more effective therapeutic oligonucleotides. The synthesis of a 5'-modified uridine (B1682114) with a cyclopropyl phosphonate has been reported, demonstrating the feasibility of this approach. rsc.org
Furthermore, the reactive ketone group in this compound can be used as a handle for the attachment of fluorescent dyes or other reporter groups, making it a potential precursor for the synthesis of chemical probes for biological studies. researchgate.net These probes can be used to study the interactions of biomolecules in living systems.
| Biomolecule Class | Modification | Potential Advantage |
| Oligonucleotides | 5'-Cyclopropyl phosphonate | Increased stability and potency |
| Peptides | Cyclopropyl ketone incorporation | Conformational constraint |
| Enzyme Inhibitors | Phosphate mimic | Enhanced binding affinity |
Spectroscopic and Structural Elucidation of Dimethyl 2 Cyclopropyl 2 Oxoethyl Phosphonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate, ¹H, ¹³C, and ³¹P NMR spectroscopy, along with 2D NMR techniques, are invaluable for its structural elucidation.
Proton (¹H) NMR Analysis
In the predicted ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments in the molecule are expected. The methoxy (B1213986) groups attached to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus nucleus. The methylene (B1212753) protons adjacent to the carbonyl and phosphonate (B1237965) groups are expected to show a more complex splitting pattern, appearing as a doublet of doublets due to coupling with both the phosphorus nucleus and the protons of the cyclopropyl (B3062369) group. The protons of the cyclopropyl ring itself would exhibit complex multiplets in the upfield region of the spectrum.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| OCH₃ | 3.79 | d | 11.0 (³JHP) |
| CH₂ | 3.35 | d | 22.5 (²JHP) |
| CH (cyclopropyl) | 2.05 | m | - |
| CH₂ (cyclopropyl) | 1.05-1.20 | m | - |
d: doublet, m: multiplet
Carbon-13 (¹³C) NMR Analysis
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal. The carbon atoms of the methoxy groups will appear as a doublet due to coupling with the phosphorus atom. The methylene carbon adjacent to the carbonyl and phosphonate groups will also show a doublet. The carbon atoms of the cyclopropyl ring will appear in the upfield region.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to P-coupling) |
| C=O | 205.0 | d |
| OCH₃ | 53.0 | d |
| CH₂ | 38.0 | d |
| CH (cyclopropyl) | 18.0 | s |
| CH₂ (cyclopropyl) | 11.0 | s |
d: doublet, s: singlet
Phosphorus-31 (³¹P) NMR Analysis
³¹P NMR spectroscopy is particularly useful for organophosphorus compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is indicative of the chemical environment of the phosphorus atom. For β-ketophosphonates, this shift is typically observed in the range of 18-22 ppm.
Predicted ³¹P NMR Data
| Nucleus | Predicted Chemical Shift (ppm) |
| ³¹P | 20.5 |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the molecule.
A COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methylene protons and the cyclopropyl protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would show characteristic absorption bands. A strong absorption band is expected for the carbonyl group (C=O) of the ketone. Another strong band would be present for the phosphoryl group (P=O). The C-O-P linkages would also have characteristic absorption bands.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1710-1730 | Strong |
| P=O (phosphoryl) | 1250-1270 | Strong |
| P-O-C | 1020-1050 | Strong |
| C-H (aliphatic) | 2850-3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 192.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 192.
The fragmentation pattern would likely involve the cleavage of bonds adjacent to the carbonyl group and the phosphonate group. Common fragmentation pathways could include the loss of a methoxy group (-OCH₃), the cyclopropylcarbonyl group, or the entire phosphonate moiety.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 192 | [M]⁺ |
| 161 | [M - OCH₃]⁺ |
| 123 | [M - C₃H₅CO]⁺ |
| 109 | [P(O)(OCH₃)₂]⁺ |
| 69 | [C₃H₅CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles as determined by X-ray crystallography, cannot be provided at this time.
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is accomplished through X-ray crystallography. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides information about the repeating unit of the crystal, known as the unit cell, and the precise location of each atom within that cell.
For a molecule such as this compound, a crystallographic analysis would provide definitive insights into its conformational preferences in the solid state. Key structural features that could be elucidated include:
The orientation of the cyclopropyl and phosphonate groups relative to the central carbonyl moiety.
Precise bond lengths and angles for all constituent atoms, which can offer insights into bond strengths and steric strain.
Intermolecular interactions , such as hydrogen bonds or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
While theoretical models can predict the structure of this compound, experimental determination via X-ray crystallography is necessary for definitive structural elucidation in the solid phase. The absence of such data in the current scientific literature prevents a detailed discussion and the presentation of crystallographic data tables for this specific compound.
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis
Detailed analysis of the electronic structure and bonding of Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate, including molecular orbital analysis, charge distribution, and the nature of the bonding within the cyclopropyl (B3062369), carbonyl, and phosphonate (B1237965) groups, is not available in the current body of scientific literature.
Mechanistic Pathways and Transition State Calculations
Specific mechanistic pathways and transition state calculations for reactions involving this compound have not been reported. Such studies would be crucial for understanding its reactivity in various chemical transformations.
Quantum Chemical Studies on Reactivity and Selectivity
There is a lack of published quantum chemical studies focusing on the reactivity and selectivity of this compound. These studies would provide valuable information on its behavior as a reactant or intermediate in chemical synthesis.
Molecular Modeling for Conformation and Interaction Dynamics
Molecular modeling studies to determine the preferred conformations and to simulate the interaction dynamics of this compound with other molecules or in different solvent environments have not been found in the reviewed literature.
Catalytic Transformations and Asymmetric Synthesis Leveraging Dimethyl 2 Cyclopropyl 2 Oxoethyl Phosphonate
Chiral Catalyst Design for Enantioselective Processes
The successful application of Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate in asymmetric synthesis is highly dependent on the rational design of chiral catalysts. nih.govmdpi.com The goal is to create a well-defined chiral environment that can effectively differentiate between enantiotopic faces of the substrate or prochiral intermediates. For transition metal catalysis, this often involves the use of chiral ligands that coordinate to the metal center, thereby transferring their chirality to the reacting substrate. mdpi.com An example is the use of D2-symmetric chiral catalysts, such as dirhodium catalysts bearing bulky chiral ligands, which create a constrained environment for the metal carbenoid intermediate derived from the corresponding diazo phosphonate (B1237965). nih.gov
In biocatalysis, chiral catalyst design takes the form of protein engineering. nih.gov By modifying the amino acid residues within the active site of an enzyme, such as myoglobin (B1173299), a bespoke chiral pocket can be created to specifically accommodate the phosphonate substrate and control the trajectory of an incoming reagent. nih.gov This "substrate walking" protein engineering strategy has proven effective in developing biocatalysts tailored for the stereoselective transformation of the diazo derivative of this compound. nih.govresearchgate.net
Organocatalysis in Reactions Involving β-Ketophosphonates
Organocatalysis offers a metal-free alternative for asymmetric transformations of β-ketophosphonates. mdpi.com While specific examples focusing solely on this compound are specialized, the principles apply to the broader class of β-ketophosphonates. Bifunctional organocatalysts, such as those based on squaramide, have been effectively used in enantioselective additions of phosphites to ketimines, producing chiral aminophosphonates with high enantioselectivity (up to 98% ee). mdpi.com
Another organocatalytic strategy involves activating β-ketophosphonates for reactions at positions other than the active methylene (B1212753) group. For instance, a catalyst system composed of p-anisidine (B42471) and trifluoroacetic acid can facilitate formal aldol (B89426) condensation reactions between β-ketophosphonates and arylaldehydes, where bond formation occurs selectively at the γ-position of the phosphonate. researchgate.netresearchgate.net Mechanistic studies suggest these reactions proceed through a Mannich reaction followed by elimination. researchgate.netresearchgate.net These methods highlight the potential for organocatalysis to control regioselectivity and enantioselectivity in reactions involving the β-ketophosphonate scaffold.
Transition Metal-Catalyzed Transformations
Transition metals are highly effective catalysts for a range of transformations involving this compound and its derivatives. nih.govmdpi.comresearchgate.net Rhodium and copper complexes, in particular, have been instrumental in developing stereoselective methods for carbon-carbon bond formation. nih.govmdpi.comresearchgate.net
Diazo compounds derived from β-ketophosphonates are excellent precursors for generating rhodium carbenoid intermediates. researchgate.net The rhodium(II)-catalyzed decomposition of a diazo compound, such as dimethyl (1-diazo-2-cyclopropyl-2-oxoethyl)phosphonate, leads to the formation of a donor/acceptor-substituted rhodium carbenoid. nih.govunl.pt The phosphonate group acts as a competent acceptor group, enabling highly stereoselective cyclopropanation reactions with olefins like styrene. unl.pt
Utilizing a chiral dirhodium catalyst, Rh₂(S-biTISP)₂, these cyclopropanation reactions proceed with high yields and exceptional stereocontrol. nih.govunl.pt The catalyst effectively directs the approach of the olefin to the carbenoid, resulting in the formation of cyclopropylphosphonates with quaternary stereocenters. nih.govunl.pt
| Alkene | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| Styrene | 85-96% | ≥98% | 76-92% |
Table 1: Performance of Rh₂(S-biTISP)₂-catalyzed cyclopropanation with the diazo derivative. nih.govunl.pt
Copper complexes are also valuable catalysts for enantioselective reactions involving phosphonate-containing substrates. mdpi.com Chiral copper(II) complexes, such as those formed from Cu(OTf)₂ and chiral diamine ligands, have been shown to effectively catalyze the enantioselective Mukayama aldol-type reaction between N-acyl-α-iminophosphonates and silyl (B83357) enolates. mdpi.com This transformation yields chiral α-aminophosphonates in high yields and enantioselectivities. mdpi.com The application of such catalytic systems to derivatives of this compound provides a pathway to introduce chiral amine functionalities, further expanding its synthetic utility.
Biocatalytic Approaches for Stereoselective Synthesis
Biocatalysis presents a powerful and sustainable strategy for the asymmetric synthesis of chiral phosphonates. nih.gov Engineered carbene transferases, based on myoglobin (Mb), have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with the diazo derivative of this compound. nih.govresearchgate.net This represents the first example of an intermolecular cyclopropanation using a phosphorus-containing diazo compound as a carbene precursor in a biocatalytic system. nih.gov
A key advantage of this approach is its enantiodivergent nature; by using different engineered myoglobin variants, it is possible to selectively synthesize both (1R,2S) and (1S,2R) enantiomers of the desired cyclopropylphosphonate products with excellent stereoselectivity. nih.govresearchgate.net These biocatalytic reactions can be performed on a preparative scale, yielding gram quantities of the enantioenriched products. nih.gov
| Biocatalyst (Mb variant) | Target Enantiomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| Engineered Mb Variant A | (1S,2R) | up to 99% | up to 99% |
| Engineered Mb Variant B | (1R,2S) | up to 99% | up to 99% |
Table 2: Enantiodivergent biocatalytic cyclopropanation results. nih.govresearchgate.net
Mechanistic studies indicate that the reaction involving the diazophosphonate is inherently more challenging than similar reactions with ethyl diazoacetate, likely due to greater steric repulsion from the dimethyl phosphonate group within the enzyme's active site. nih.gov
Diastereoselective Control in Cyclopropanation and Other Reactions
Achieving a high level of diastereoselective control is critical in the synthesis of complex molecules with multiple stereocenters. In the context of transformations involving this compound, both transition metal catalysis and biocatalysis have demonstrated outstanding diastereoselectivity in cyclopropanation reactions. nih.govnih.govunl.pt
In the rhodium-catalyzed cyclopropanation using the chiral catalyst Rh₂(S-biTISP)₂, diastereoselectivity of ≥98% de is consistently achieved. nih.govunl.pt This high level of control is attributed to the well-defined chiral pocket of the catalyst, which dictates the orientation of the reactants during the C-C bond-forming step.
Similarly, the myoglobin-based biocatalysts provide exceptional diastereocontrol, with diastereomeric excess values reaching up to 99%. nih.govresearchgate.net The protein scaffold creates a highly specific three-dimensional environment that precisely controls the relative orientation of the heme-bound iron carbenoid and the incoming olefin, leading to the preferential formation of a single diastereomer. nih.gov The rigidity of the cyclopropyl (B3062369) group in the substrate can also contribute to achieving high selectivity in reactions on adjacent functionalities. researchgate.net These methods showcase how careful catalyst selection and design are paramount for controlling diastereoselectivity in the synthesis of polysubstituted cyclopropylphosphonates. nih.gov
Future Research Trajectories and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into greener synthetic methods for organophosphorus compounds. mdpi.com For Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate, future research is likely to focus on moving away from traditional methods that may involve harsh reagents or generate significant waste.
Key areas of development include:
Biocatalysis: Enzyme-mediated catalysis is emerging as a sustainable alternative for creating complex molecules like cyclopropylphosphonates. researchgate.net Engineered enzymes, such as myoglobin-based biocatalysts, have demonstrated the ability to perform highly stereoselective olefin cyclopropanation with phosphonyl diazo compounds, offering a pathway to enantioenriched products. researchgate.netnih.gov Future work could adapt these biocatalytic systems for the synthesis or modification of β-ketophosphonates.
Benign Solvents and Catalytic Systems: Research into sustainable protocols for similar compounds, such as the synthesis of benzyl (B1604629) phosphonates using a potassium iodide/potassium carbonate catalytic system in polyethylene (B3416737) glycol (PEG-400), highlights a promising direction. frontiersin.org This approach avoids volatile and toxic organic solvents, and similar principles could be applied to the synthesis of this compound. frontiersin.org
Ecocatalysis: The use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, has proven effective for the hydrophosphonylation of aldehydes to create α-hydroxyphosphonates. mdpi.com These catalysts are prepared through simple thermal treatment of plant matter and can be recycled multiple times, representing a frontier in green chemistry that could be explored for ketophosphonate synthesis. mdpi.com
| Strategy | Key Features | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Biocatalysis | Use of engineered enzymes (e.g., myoglobin) for carbene transfer. | High stereoselectivity; mild reaction conditions; reduced environmental impact. | researchgate.net |
| Benign Solvent/Catalyst Systems | Employing solvents like PEG-400 and simple catalysts like KI/K2CO3. | Avoids volatile organic compounds (VOCs); uses inexpensive and non-toxic reagents. | frontiersin.org |
| Ecocatalysis | Use of catalysts derived from metal-hyperaccumulating plants. | Highly sustainable catalyst source; simple preparation; catalyst is reusable. | mdpi.com |
Exploration of Novel Reactivity and Unconventional Transformations
The unique structure of this compound, containing both a strained cyclopropyl (B3062369) ring and a versatile β-ketophosphonate group, opens avenues for novel chemical transformations. Future research will likely focus on leveraging the inherent reactivity of the cyclopropyl ketone moiety.
Potential unconventional transformations include:
Ring-Opening Reactions: The activated cyclopropyl group can undergo homoconjugate addition with various nucleophiles, leading to the formation of functionalized branched ketone products. acs.org This allows for the installation of both carbon-based and heteroatom nucleophiles, expanding the molecular diversity accessible from this scaffold. acs.org
Catalytic Cross-Electrophile Coupling: Nickel-catalyzed reactions could enable the γ-alkylation of the cyclopropyl ketone with unactivated primary alkyl chlorides. rsc.org This method provides a regioselective and step-economical way to forge new carbon-carbon bonds without the need for pre-generated organometallic reagents. rsc.org
Photocatalytic Cycloadditions: The aryl cyclopropyl ketone framework is known to participate in enantioselective [3+2] cycloadditions with alkenes via photocatalysis. nih.gov This process involves the one-electron reduction of the ketone to a ring-opened radical anion, which can then engage in cycloaddition, yielding structurally complex cyclopentane-containing compounds. nih.gov Adapting this methodology to this compound could provide access to novel phosphonate-containing polycyclic systems.
Acid-Catalyzed Cyclizations: In the presence of acid catalysts, aryl cyclopropyl ketones can cyclize to form 1-tetralones under mild conditions. rsc.org Exploring similar acid-catalyzed rearrangements could lead to new heterocyclic phosphonate (B1237965) structures.
Integration with Flow Chemistry and Automated Synthesis
To overcome the challenges of traditional batch synthesis, such as strong heat release and byproduct formation, flow chemistry is a promising area of development for phosphonate synthesis. lew.ro Microfluidic reactors offer precise control over reaction conditions, including temperature, pressure, and mixing. lew.ro
The synthesis of hydroxymethyl phosphonates has been successfully demonstrated in a microfluidic reactor, achieving high yields (>94%) and purities (>99%) while enhancing heat and mass transfer efficiency. lew.ro This approach offers advantages such as simplified operation, reduced waste, and improved safety. lew.ro Future research could focus on adapting the synthesis of this compound and its subsequent transformations to continuous flow systems. This integration would facilitate safer, more efficient, and scalable production, enabling rapid library synthesis for screening and optimization.
Advanced Materials Science Applications Beyond Established Uses
While phosphonates are well-established in various applications, their use in advanced materials is an area of growing interest. The unique properties of the C-P bond can be harnessed to create novel polymers and materials.
An emerging trend is the synthesis of recyclable main group plastics from cyclic phosphonates. uvic.ca These compounds can undergo thermal ring-opening polymerization (TROP) to create polyphosphonates. uvic.ca While initial polymers showed instability towards atmospheric moisture, stability can be enhanced by incorporating sterically bulky or electronically tuned side groups. uvic.ca The cyclopropyl group in this compound could serve as a unique side group or a reactive handle for cross-linking, potentially leading to the development of new recyclable and functional polymers with tailored properties.
Multicomponent Reactions and Complexity-Generating Transformations
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity. beilstein-journals.orgresearchgate.net These reactions are highly efficient and align with the principles of green chemistry.
Synthesis of Heterocyclic Phosphonates: One-pot, three-component reactions involving aldehydes, amines, and phosphonates have been developed to synthesize a variety of heterocyclic phosphonates, such as isoindolinylphosphonates and 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org The β-ketophosphonate functionality in this compound could be exploited in similar MCRs, potentially acting as a key building block for novel, complex phosphonate-containing heterocycles.
Complexity-Generating Cascades: The field of synthesis is increasingly focused on discovering "complexity-generating transformations," which involve one-pot, multibond forming reactions. nih.govresearchgate.net The cyclopropyl ketone moiety is particularly well-suited for such transformations. For example, catalytic formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkynes can generate highly substituted spirocycles, showcasing the potential for rapid complexity generation from this structural motif. acs.org Applying these concepts to this compound could provide rapid access to intricate molecular architectures that would otherwise require lengthy synthetic sequences.
| Reaction Type | Reactants | Product Class | Key Feature | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | 2-Formylbenzoic acid, amines, dimethyl phosphonate | Isoindolin-1-one-3-phosphonates | One-pot diastereoselective synthesis of heterocyclic phosphonates. | beilstein-journals.org |
| Photocatalytic [3+2] Cycloaddition | Aryl cyclopropyl ketone, alkene | Polycyclic cyclopentanes | Generation of complex polycyclic systems via a radical anion intermediate. | nih.gov |
| Catalytic Formal [3+2] Cycloaddition | Alkyl cyclopropyl ketone, alkyne | Spirocycles | Efficient formation of complex spirocyclic structures with quaternary centers. | acs.org |
| Multicomponent Reaction | Salicylaldehydes, malononitrile, dialkyl phosphites | (2-amino-3-cyano-4H-chromen-4-yl)phosphonates | High-yield synthesis of bicyclic derivatives without chromatography. | researchgate.net |
Q & A
Q. What best practices ensure reproducibility in phosphonate-based research?
- Methodological Answer :
- Protocol Standardization : Document all variables (e.g., stirring speed, solvent lot numbers) using electronic lab notebooks.
- Reference Controls : Include internal standards (e.g., triphenylphosphine oxide) in NMR for quantification.
- Collaborative Validation : Share raw data (e.g., NMR FIDs, chromatograms) via platforms like Zenodo for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
